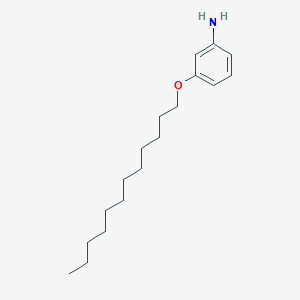

3-(Dodecyloxy)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(Dodecyloxy)aniline is an aromatic amine featuring a dodecyloxy (-O-C₁₂H₂₅) substituent at the meta position of the aniline ring. The dodecyloxy chain enhances hydrophobicity and influences liquid crystalline (LC) behavior due to its long alkyl group. This compound is likely synthesized via alkylation of 3-aminophenol with dodecylbromide, analogous to methods described for tris-dodecyloxy derivatives .

Key inferred properties:

- Molecular formula: C₁₈H₃₁NO (based on 3-(decyloxy)aniline with extended chain)

- Role in materials science: Potential LC phase stabilization and use in supramolecular assemblies (e.g., Schiff bases like SALC ).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dodecyloxy)aniline typically involves the nucleophilic substitution of a halogenated dodecane with aniline. One common method is the reaction of 1-bromododecane with aniline in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution reaction, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions: 3-(Dodecyloxy)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Corresponding amines and reduced forms.

Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

3-(Dodecyloxy)aniline has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds and materials.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals, surfactants, and polymers.

Mechanism of Action

The mechanism of action of 3-(Dodecyloxy)aniline involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Positional Isomers: 3- vs. 4-(Dodecyloxy)aniline

- 4-(Dodecyloxy)aniline (): Substituent at the para position. Used to synthesize phenylhydrazine derivatives (e.g., H(12)1●HCl) via reactions with SnCl₂ .

Chain Length Variants: 3-(Decyloxy)aniline

- 3-(Decyloxy)aniline (C₁₀ chain; C₁₆H₂₇NO) : Shorter alkyl chain reduces hydrophobicity and melting point compared to C₁₂ analogs. LC behavior: Dodecyloxy chains (C₁₂) stabilize LC phases more effectively than shorter chains when one terminal chain is fixed .

Multi-Substituted Analogs: 3,4,5-Tris-(dodecyloxy)aniline

- Synthesis: Achieved via triple alkylation of 1,2,3-triphenol with dodecylbromide (81% yield under optimized conditions) .

- Properties: Three dodecyloxy groups enhance solubility in nonpolar solvents. Forms columnar aggregates for chiral self-assembly, unlike mono-substituted analogs .

Fluorinated Derivatives: 3-(Tetrafluoroethoxy)aniline

- 3-(1,1,2,2-Tetrafluoroethoxy)aniline :

- Fluorine atoms increase electronegativity and thermal stability.

- Applications : Fluorinated building blocks for pharmaceuticals or agrochemicals, contrasting with the lipophilic nature of dodecyloxy analogs.

Amino-Functionalized Analogs: 2-[3-(Dimethylamino)propoxy]aniline

- Structure: Features a dimethylamino group (-N(CH₃)₂) .

- Reactivity : Enhanced basicity and hydrogen-bonding capacity compared to alkoxy-substituted anilines.

Data Table: Comparative Analysis of Key Compounds

Q & A

Q. What are the common synthetic routes for preparing 3-(Dodecyloxy)aniline, and how do reaction conditions influence yield?

Basic

this compound is typically synthesized via nucleophilic substitution or coupling reactions. A standard approach involves reacting 3-aminophenol with 1-bromododecane under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) at 80–100°C . The dodecyloxy group’s long alkyl chain necessitates extended reaction times (12–24 hours) for complete substitution. Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio of phenol to alkyl halide) and inert atmospheres to prevent oxidation of the aniline group .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Basic

Key characterization methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the dodecyloxy chain integration (δ 3.8–4.0 ppm for OCH₂; δ 1.2–1.6 ppm for alkyl protons) and the aniline aromatic protons (δ 6.5–7.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 307.3 (C₁₈H₃₁NO⁺) .

- HPLC-PDA : Purity analysis (>95%) using a C18 column with acetonitrile/water gradients .

Q. What biological targets are commonly associated with this compound derivatives, and how are these activities assayed?

Basic

The dodecyloxy group enhances lipophilicity, making derivatives potential enzyme inhibitors or membrane disruptors. Common assays include:

- Antimicrobial Activity : Broth microdilution assays (MIC values against S. aureus and E. coli) .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .

- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, with IC₅₀ determination via dose-response curves .

Q. How can researchers optimize reaction conditions to mitigate low yields in this compound synthesis?

Advanced

Low yields often stem from steric hindrance from the dodecyl chain or side reactions. Strategies include:

- Microwave-Assisted Synthesis : Reduces reaction time (2–4 hours) and improves yield (up to 85%) by enhancing energy transfer .

- Phase-Transfer Catalysis : Using tetrabutylammonium bromide (TBAB) to accelerate alkylation in biphasic systems .

- Post-Reaction Purification : Silica gel chromatography with hexane/ethyl acetate (4:1) to isolate the product from unreacted starting materials .

Q. What strategies address solubility challenges in biological testing of this compound derivatives?

Advanced

The dodecyl chain causes poor aqueous solubility. Solutions include:

- Prodrug Design : Introducing phosphate or glycoside groups to enhance hydrophilicity .

- Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles (e.g., PLGA) for sustained release .

- Co-Solvent Systems : Using DMSO/PBS mixtures (<5% DMSO) to maintain compound stability in vitro .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound analogs?

Advanced

Conflicting results may arise from assay variability or structural modifications. Approaches include:

- Meta-Analysis : Comparing datasets across studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

- SAR Studies : Systematically varying substituents (e.g., alkyl chain length, electron-withdrawing groups) to isolate activity trends .

- Docking Simulations : Modeling interactions with target proteins (e.g., EGFR kinase) to rationalize bioactivity differences .

Q. What computational methods are used to predict the reactivity and binding modes of this compound?

Advanced

- DFT Calculations : Predict electronic properties (HOMO-LUMO gaps) and nucleophilic sites using Gaussian 09 with B3LYP/6-31G* basis sets .

- Molecular Dynamics (MD) : Simulate membrane interactions to study passive diffusion through lipid bilayers .

- AutoDock Vina : Screen binding affinities to enzymes (e.g., CYP450 isoforms) with grid boxes centered on active sites .

Q. How do structural analogs of this compound compare in terms of biological activity and synthetic accessibility?

Advanced

| Compound | Structural Variation | Bioactivity (IC₅₀, μM) | Synthetic Complexity |

|---|---|---|---|

| 3-(Octyloxy)aniline | Shorter alkyl chain (C8) | HeLa: 12.3 ± 1.2 | Low (yield: 78%) |

| 3-(Tetradecyloxy)aniline | Longer alkyl chain (C14) | S. aureus: 8.5 ± 0.9 | Moderate (yield: 65%) |

| 3-(Benzyloxy)aniline | Aromatic substituent | EGFR kinase: 0.45 ± 0.1 | High (yield: 50%) |

Longer alkyl chains enhance membrane permeability but reduce synthetic yields due to steric effects. Aromatic substituents improve target specificity but require multi-step synthesis .

Properties

CAS No. |

72621-23-9 |

|---|---|

Molecular Formula |

C18H31NO |

Molecular Weight |

277.4 g/mol |

IUPAC Name |

3-dodecoxyaniline |

InChI |

InChI=1S/C18H31NO/c1-2-3-4-5-6-7-8-9-10-11-15-20-18-14-12-13-17(19)16-18/h12-14,16H,2-11,15,19H2,1H3 |

InChI Key |

GMFOWSVAUOVCJP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOC1=CC=CC(=C1)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.